molecular formula C10H7FN2OS B8327345 7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

Cat. No. B8327345
M. Wt: 222.24 g/mol
InChI Key: KJZZJLBFVGGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol is a useful research compound. Its molecular formula is C10H7FN2OS and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

Molecular Formula

C10H7FN2OS

Molecular Weight

222.24 g/mol

IUPAC Name

(6-fluoroimidazo[2,1-b][1,3]benzothiazol-2-yl)methanol

InChI

InChI=1S/C10H7FN2OS/c11-6-1-2-8-9(3-6)15-10-12-7(5-14)4-13(8)10/h1-4,14H,5H2

InChI Key

KJZZJLBFVGGUKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=NC(=CN23)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol was prepared starting from Ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate (2.64 g, 0.01 mol) and LiBH4 (50 mg) in THF at refluxing temperature for 2 hrs. at the end, reaction mixture was quenched with ice cold water and acidified with 10 N. HCl. Reaction mixture was stirred for 1 hr and neutralized with K2CO3. The separated residue was extracted with chloroform:methanol (3:1) and dried over anhydrous MgSO4. It was filtered and concentrated. The crude reaction mixture was found to be pure and taken to next step with out any purification. Yield: 1.5 g (68%) Semi solid; M+H 223.
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Synthesis routes and methods II

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